2-Fluoro-5-(2-methoxyethoxy)aniline
Description
2-Fluoro-5-(2-methoxyethoxy)aniline is a substituted aniline derivative characterized by a fluorine atom at the ortho position (C2) and a 2-methoxyethoxy group at the para position (C5) relative to the amine group. The methoxyethoxy chain introduces moderate electron-donating effects and enhanced solubility in polar solvents, while the fluorine atom modulates electronic properties and steric interactions. This compound is primarily utilized in pharmaceutical intermediates, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors (e.g., VEGFR-2 and TIE-2 targets) .
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFOPOVOBRCKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-5-(2-methoxyethoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-5-nitroaniline. This intermediate is then reduced to 2-fluoro-5-aminoaniline.
Etherification: The 2-fluoro-5-aminoaniline is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to form 2-Fluoro-5-(2-methoxyethoxy)aniline.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
2-Fluoro-5-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the development of pharmaceuticals, particularly as a building block for synthesizing biologically active compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Case Study: Anticancer Activity
A study demonstrated that 2-Fluoro-5-(2-methoxyethoxy)aniline exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis and cell cycle arrest, suggesting its potential as a lead candidate for cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.3 | Induction of apoptosis |
| A549 | 10.5 | Cell cycle arrest |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura. Its ability to participate in these reactions facilitates the formation of biaryl compounds, which are valuable in drug discovery.
Reactions Involved:
- Suzuki-Miyaura Cross-Coupling: The boronic acid derivative undergoes coupling with aryl halides in the presence of palladium catalysts.
- Oxidation: The boronic acid can be oxidized to yield phenolic compounds.
Major Products:
- Biaryl Compounds
- Phenols
Material Science
In material science, 2-Fluoro-5-(2-methoxyethoxy)aniline is explored for its potential in developing advanced materials with specific properties, such as improved thermal stability and electrical conductivity.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effective inhibition against strains like Escherichia coli and Staphylococcus aureus, indicating its potential application in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyethoxy groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
2-Fluoro-5-(trifluoromethoxy)aniline
- Key Difference : Replacement of the 2-methoxyethoxy group with a trifluoromethoxy (-OCF₃) group.
- Impact : The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and decreasing nucleophilicity of the amine. This enhances stability in oxidative conditions but limits reactivity in coupling reactions compared to the methoxyethoxy analog .
- Application : Used as a coupling agent for benzimidazole-based kinase inhibitors, leveraging its electron-deficient aromatic system .
5-Fluoro-2-methylaniline
- Key Difference : Methyl (-CH₃) group at C2 instead of methoxyethoxy.
- Impact : The methyl group is electron-donating, increasing ring electron density and amine nucleophilicity. This compound is more reactive in electrophilic substitution reactions but less soluble in aqueous media due to the hydrophobic methyl group .
5-(Ethylsulfonyl)-2-methoxyaniline
- Key Difference : Ethylsulfonyl (-SO₂Et) group at C5 instead of methoxyethoxy.
- Impact : The sulfonyl group is electron-withdrawing, significantly reducing amine basicity. This compound is a key pharmacophore in VEGFR2 inhibitors but requires multistep synthesis (59% yield over four steps) due to steric and electronic challenges .
Positional Isomerism and Functional Group Variations
5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
- Key Difference: Position of nitro (-NO₂) and fluorine substituents.
- Impact : Spectroscopic studies (IR, NMR) show distinct hydrogen-bonding patterns and molecular dipole moments. 5-Nitro-2-fluoroaniline exhibits stronger intermolecular interactions due to nitro group orientation, affecting crystallization behavior .
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
- Key Difference: Trifluoromethyl (-CF₃) and ethoxyphenoxy (-OPh-OEt) substituents.
- Impact: The trifluoromethyl group enhances lipophilicity, making this compound suitable for hydrophobic drug targets. The ethoxyphenoxy group introduces steric bulk, reducing reactivity in cross-coupling reactions compared to the methoxyethoxy analog .
Reactivity in Cross-Coupling Reactions
2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline
- Key Difference : Iodine substituent at C2 and trifluoromethyl group at C4.
- Impact : The iodine atom facilitates Suzuki-Miyaura coupling (14% yield after purification), but the trifluoromethyl group increases steric hindrance. The methoxyethoxy group improves solubility in dioxane/water mixtures during reaction workup .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride
Data Tables
Table 1: Structural and Electronic Comparison
*Predicted using PubChem data and analogous structures.
Biological Activity
2-Fluoro-5-(2-methoxyethoxy)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-Fluoro-5-(2-methoxyethoxy)aniline features a fluorine atom and a methoxyethoxy substituent on an aniline core, which may enhance its interaction with biological targets. The presence of fluorine is known to improve metabolic stability and binding affinity, making it a valuable candidate in drug design.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-Fluoro-5-(2-methoxyethoxy)aniline have shown IC50 values in the low micromolar range against colorectal cancer (CRC) cell lines such as HCT-116. These studies suggest that the compound induces G2/M phase arrest in the cell cycle, primarily through the regulation of cyclin B1 expression and the generation of reactive oxygen species (ROS) .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | <10 | G2/M phase arrest, ROS generation |
| HuH7 | 0.09 | Inhibition of proliferation |
| Hep3B | 0.36 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, 2-Fluoro-5-(2-methoxyethoxy)aniline has been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanisms underlying the biological activities of 2-Fluoro-5-(2-methoxyethoxy)aniline are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase by modulating cyclin B1 levels, which is crucial for mitotic progression.
- Reactive Oxygen Species (ROS) : Increased ROS production leads to oxidative stress, contributing to cellular apoptosis in cancer cells.
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial action is still under investigation but may involve interference with essential cellular processes in bacteria.
Case Studies
In a notable case study, researchers synthesized derivatives of 2-Fluoro-5-(2-methoxyethoxy)aniline and evaluated their cytotoxicity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than established chemotherapeutic agents like Taxol, indicating a promising therapeutic index .
Another study focused on its antimicrobial efficacy against resistant strains of bacteria. The findings suggested that the compound could serve as a scaffold for developing novel antibiotics that can overcome resistance mechanisms prevalent in clinical isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
